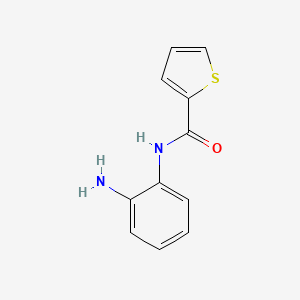

N-(2-aminophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBPJCMRKXOYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For N-(2-aminophenyl)thiophene-2-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the aminophenyl ring, the amide N-H, and the amino N-H₂.

The protons of the thiophene ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the thiophene ring is expected to be a doublet of doublets, coupled to the protons at positions 3 and 4. The protons at positions 3 and 4 would also appear as multiplets, with their chemical shifts influenced by the carboxamide group.

The protons on the aminophenyl ring will also resonate in the aromatic region, likely as a complex multiplet due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of both the amino group and the amide linkage.

The amide proton (N-H) signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent. The two protons of the primary amine group (NH₂) would likely appear as a broad singlet as well, and their chemical shift can also vary.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | 7.2-7.4 | dd | J₃,₄ ≈ 3.5-5.5, J₃,₅ ≈ 1.0-1.5 |

| Thiophene H-4 | 7.0-7.2 | dd | J₄,₃ ≈ 3.5-5.5, J₄,₅ ≈ 2.5-3.5 |

| Thiophene H-5 | 7.5-7.7 | dd | J₅,₄ ≈ 2.5-3.5, J₅,₃ ≈ 1.0-1.5 |

| Aminophenyl H | 6.6-7.3 | m | - |

| Amide N-H | 8.0-9.5 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the thiophene and aminophenyl rings will appear in the aromatic region (approximately 110-150 ppm). The assignment of the quaternary carbons (carbons not bonded to any hydrogens) can be confirmed using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). The carbon attached to the sulfur atom in the thiophene ring and the carbons of the amide linkage and the aminophenyl ring attached to the nitrogen atoms are quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160-165 |

| Thiophene C-2 | 135-140 |

| Thiophene C-3 | 127-130 |

| Thiophene C-4 | 128-132 |

| Thiophene C-5 | 125-128 |

| Aminophenyl C-1' (C-NH) | 140-145 |

| Aminophenyl C-2' (C-NH₂) | 145-150 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for the complete structural elucidation of complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would help to confirm the connectivity of protons within the thiophene and aminophenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the carbons of the aromatic rings involved in the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C-N, and C-S bonds, as well as aromatic C-H and C=C stretching vibrations.

N-H Stretching: The amide N-H and the amino N-H₂ groups would exhibit stretching vibrations in the region of 3500-3200 cm⁻¹. The amide N-H stretch usually appears as a single sharp band, while the primary amine shows two bands in this region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be expected in the range of 1680-1630 cm⁻¹.

Aromatic C=C and C-H Stretching: The aromatic rings would show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

C-N and C-S Stretching: C-N stretching vibrations for the amide and amine groups would appear in the 1400-1000 cm⁻¹ region. The C-S stretching of the thiophene ring is typically found in the 800-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3500-3200 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (Amide) | 1680-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-N Stretch | 1400-1000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂OS), the molecular ion peak [M]⁺ would be expected at m/z 218.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond) and the bond between the carbonyl carbon and the thiophene ring. The presence of the thiophene and aminophenyl rings would lead to characteristic fragment ions. For instance, a fragment corresponding to the thiophene-2-carbonyl cation (m/z 111) and another corresponding to the 2-aminophenyl cation (m/z 92) or related fragments could be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 218 |

| [C₅H₃OS]⁺ | 111 |

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and torsion angles of the molecule.

Based on the structure of a similar compound, N-(2-nitrophenyl)thiophene-2-carboxamide, it can be anticipated that the thiophene and phenyl rings in this compound are not coplanar. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amide and amino groups, forming a complex three-dimensional network. An intramolecular hydrogen bond between the amide N-H and the amino group on the phenyl ring might also be possible, which would influence the conformation of the molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of N-(2-Nitrophenyl)thiophene-2-carboxamide reveals a packing arrangement dominated by weak intermolecular interactions. strath.ac.uk The asymmetric unit of the crystal contains two independent molecules. Notably, there are no classical hydrogen bonds observed in the crystal packing. Instead, the structure is stabilized by a network of weak C—H···O and C—H···S interactions. These interactions link the molecules to form distinct ring motifs, specifically R²₂(9) and R⁴₄(25) rings. These rings are edge-shared, which results in the formation of layers that are parallel to the (010) crystallographic plane. strath.ac.uk

An important feature within each molecule is an intramolecular N—H···O hydrogen bond, which creates an S(6) ring motif. This intramolecular interaction contributes to the planarity and stability of the individual molecules. strath.ac.uk

| Interaction Type | Description | Resulting Motif/Structure |

| Intramolecular N—H···O | Hydrogen bond within a single molecule. | S(6) ring |

| Intermolecular C—H···O | Weak hydrogen bonds between molecules. | R²₂(9) and R⁴₄(25) rings |

| Intermolecular C—H···S | Weak hydrogen bonds between molecules. | Contributes to layered packing |

Molecular Conformation and Dihedral Angles

The analysis of N-(2-Nitrophenyl)thiophene-2-carboxamide shows two independent molecules in the asymmetric unit, which exhibit slight conformational differences. A key distinction between these two molecules is the dihedral angle between the planes of the benzene (B151609) and thiophene rings. strath.ac.uk

In one molecule, the dihedral angle is 13.53 (6)°, while in the second molecule, this angle is 8.50 (5)°. strath.ac.uk This indicates a relatively planar conformation for both molecules, though with a noticeable twist between the two aromatic ring systems. The intramolecular N—H···O hydrogen bond in each molecule helps to lock the conformation of the amide linkage. strath.ac.uk

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle (Benzene vs. Thiophene) | 13.53 (6)° | 8.50 (5)° |

Disorder Analysis (if applicable)

In the published crystallographic study of the analogous compound, N-(2-Nitrophenyl)thiophene-2-carboxamide, there was no mention of any structural disorder. strath.ac.uk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies detailing DFT calculations specifically for N-(2-aminophenyl)thiophene-2-carboxamide were found. Such studies would typically provide insights into the molecule's optimized geometry, bond lengths, and bond angles, forming the foundation for understanding its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Localization)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their localization for this compound. This information is crucial for predicting the molecule's reactivity, kinetic stability, and electronic transition properties.

Chemical Hardness and Softness Parameters

Data regarding the chemical hardness and softness of this compound, which are derived from HOMO and LUMO energies, could not be located. These parameters help in understanding the molecule's stability and reactivity based on the principles of hard and soft acids and bases.

Molecular Electrostatic Potential (MEP) Mapping

No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound were identified. An MEP map would visually represent the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack.

Noncovalent Interaction (NCI) Analysis

A search for Noncovalent Interaction (NCI) analysis of this compound yielded no results. This type of analysis is vital for identifying and visualizing weak interactions, such as hydrogen bonds and van der Waals forces, which are critical in supramolecular chemistry and biological systems.

Hirshfeld Surface Analysis

There are no published Hirshfeld surface analyses for this compound. This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed understanding of the packing environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of compounds like N-aryl-thiophene-2-carboxamides.

In a typical MD simulation study of a thiophene-2-carboxamide derivative, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a certain period, typically nanoseconds to microseconds.

Key Research Findings from Analogous Systems:

While direct MD simulation data for this compound is scarce, studies on other bioactive thiophene (B33073) derivatives highlight the utility of this technique. For instance, MD simulations have been employed to:

Assess Binding Stability: For thiophene-2-carboxamide derivatives that act as enzyme inhibitors, MD simulations can be used to assess the stability of the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over time, researchers can determine if the binding pose predicted by molecular docking is stable.

Characterize Intermolecular Interactions: MD simulations allow for a dynamic view of the interactions between a ligand and its target protein. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, providing a more realistic picture than static docking poses.

Explore Conformational Flexibility: The flexibility of the N-aryl and thiophene rings, as well as the carboxamide linker, can be investigated. Understanding the accessible conformations is crucial for drug design, as the molecule may need to adopt a specific shape to bind to its target.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. These calculations can be used to determine a variety of molecular properties known as quantum chemical descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Research Findings from Thiophene-2-Carboxamide Derivatives:

Studies on various thiophene-2-carboxamide derivatives have utilized DFT calculations to understand their electronic properties and structure-activity relationships. For example, in a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to determine their FMOs and global reactivity descriptors. mdpi.com Similarly, research on other substituted thiophene-2-carboxamides has shown how different functional groups can modulate the electronic properties and, consequently, the biological activity of the compounds. nih.gov

For this compound, the presence of the electron-donating amino group on the phenyl ring would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack and influencing its antioxidant properties.

Below is an illustrative data table of quantum chemical descriptors for a generic N-aryl thiophene-2-carboxamide, based on typical values found in the literature for this class of compounds. Please note that these are representative values and not the experimentally or computationally determined values for this compound itself.

| Descriptor | Symbol | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.5 |

| Ionization Potential | I | 5.0 to 6.5 |

| Electron Affinity | A | 1.5 to 2.5 |

| Chemical Hardness | η | 1.5 to 2.25 |

| Chemical Softness | S | 0.44 to 0.67 |

| Electronegativity | χ | 3.25 to 4.5 |

| Electrophilicity Index | ω | 2.37 to 4.5 |

These computational approaches provide a powerful framework for the rational design of new thiophene-2-carboxamide derivatives with desired properties. By understanding the molecular dynamics and electronic characteristics of these compounds, researchers can predict their behavior and prioritize synthetic efforts towards more potent and selective molecules.

Chemical Reactivity, Functionalization, and Derivatization

Reaction Pathways of N-(2-aminophenyl)thiophene-2-carboxamide

The chemical behavior of this compound is characterized by the reactivity of the thiophene (B33073) ring, the aminophenyl moiety, and the carboxamide linkage. While specific studies detailing the oxidation, reduction, and substitution reactions of the parent molecule are not extensively documented, its reactivity can be inferred from the known chemistry of its constituent parts and related structures.

Direct oxidation of this compound can lead to several products depending on the oxidizing agent and reaction conditions. The sulfur atom in the thiophene ring is susceptible to oxidation, which can result in the formation of sulfoxides and sulfones researchgate.net. However, the presence of the electron-donating amino group on the phenyl ring can also make the aniline (B41778) moiety prone to oxidation.

In related thieno[2,3-b]pyridine-2-carboxamide (B1404352) systems, oxidation with agents like hypochlorite (B82951) has been shown to result in unusual oxidative dimerization reactions, leading to complex polyheterocyclic structures nih.gov. This suggests that the oxidation of this compound might also proceed through complex pathways rather than simple oxidation of the sulfur or amino group. The specific outcomes would be highly dependent on the reaction conditions employed.

The reduction of this compound would primarily target the aromatic systems and the carboxamide group. Catalytic hydrogenation could potentially reduce the thiophene and benzene (B151609) rings, although harsh conditions would be required. More selective reduction methods would be needed to target specific functional groups.

A related compound, N-(2-nitrophenyl)thiophene-2-carboxamide, can be reduced to this compound, indicating that the nitro group is more readily reduced than the thiophene ring or the carboxamide strath.ac.uk. The reduction of the carboxamide group to an amine is a challenging transformation that typically requires strong reducing agents like lithium aluminum hydride. The thiophene ring can also be reduced under certain conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), which can lead to ring-opened products researchgate.net.

The thiophene and aminophenyl rings of this compound are both susceptible to electrophilic substitution reactions. The thiophene ring is generally more reactive than benzene towards electrophiles. The carboxamide group is a deactivating group, while the sulfur atom and the aminophenyl group are activating. The directing effect of the substituents would determine the position of substitution on the thiophene ring.

The aminophenyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution on the benzene ring. Therefore, electrophilic attack would be expected at the positions ortho and para to the amino group. For the thiophene ring, the 5-position is generally the most reactive site for electrophilic substitution in 2-substituted thiophenes mdpi.com.

Utilization as a Building Block for Complex Molecules

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive aromatic system, makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems.

The ortho-diamine-like functionality of the aminophenyl moiety in this compound allows for its use in condensation reactions to form various fused heterocycles. These reactions often involve the cyclization of the aminophenyl group with a suitable electrophile.

For instance, ortho-phenylenediamines are common starting materials for the synthesis of benzodiazepines and other diazepine (B8756704) derivatives through condensation with ketones or other bifunctional electrophiles jocpr.comresearchgate.netnih.govsciencepg.com. Similarly, the reaction of ortho-aminoanilides with appropriate reagents can lead to the formation of quinazolinones organic-chemistry.orgdnu.dp.uaresearchgate.net. By analogy, this compound could serve as a key building block for the synthesis of novel thieno-fused quinazolines and benzodiazepines.

Furthermore, intramolecular cyclization strategies can be employed to construct polycyclic systems. For example, derivatives of this compound could be designed to undergo intramolecular cyclization to form thieno[2,3-b]quinolines, which are a class of compounds with interesting biological activities researchgate.netnih.gov.

A significant area of research involving this compound is the synthesis of its derivatives through modification of the core structure. These modifications can involve substitution on the thiophene or phenyl rings, or alteration of the carboxamide linker.

The synthesis of various thiophene-2-carboxamide derivatives has been reported, often with the aim of exploring their biological activities nih.govresearchgate.net. These synthetic strategies frequently involve the coupling of a substituted thiophene-2-carboxylic acid with a corresponding aniline derivative. For example, Suzuki cross-coupling reactions have been used to introduce aryl groups at the 5-position of the thiophene ring in N-(pyrazin-2-yl)thiophene-2-carboxamides nih.govmdpi.com.

The tables below summarize some of the key reaction types and resulting compound classes that can be derived from or are related to this compound.

Table 1: Potential Reactions and Products of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Oxidation | Peroxy acids (e.g., m-CPBA) | Thiophene-S-oxides, N-oxides |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | Saturated ring systems |

| Electrophilic Substitution | Halogens, Nitrating agents | Halogenated or nitrated derivatives |

| Cyclocondensation | Ketones, Aldehydes | Thieno-fused benzodiazepines |

Table 2: Examples of Synthesized Thiophene-2-carboxamide Derivatives and Related Heterocycles

| Starting Material/Precursor | Reaction | Product Class | Reference |

|---|---|---|---|

| 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine | TiCl4-mediated condensation, followed by Suzuki coupling | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | nih.govmdpi.com |

| 3-(2-Nitrophenyl)thiophene-2-carboxylate | pH-dependent reduction | Thieno[2,3-c]quinoline derivatives | nih.gov |

| o-Phenylenediamines and ketones | Condensation | 1,5-Benzodiazepines | nih.gov |

| 2-Aminobenzamides | Various cyclization strategies | Quinazolinones | organic-chemistry.orgdnu.dp.ua |

Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to the electronic and steric properties of its constituent parts: the thiophene ring, the aminophenyl group, and the carboxamide linker. The interplay between these functional groups dictates the molecule's behavior in chemical reactions and its interactions with biological targets. Structure-reactivity relationships for this compound and its derivatives are often investigated through systematic modifications of the core structure and analysis using both experimental data and computational modeling.

The thiophene ring itself is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene. nih.gov The sulfur atom's lone pair electrons contribute to the aromatic π-system, enhancing the ring's electron density and influencing its reactivity. nih.govmdpi.com This inherent reactivity is significantly modulated by the nature and position of substituents on either the thiophene or the N-phenyl moiety.

Electronic and Computational Insights

Density Functional Theory (DFT) is a powerful tool used to predict and understand the reactivity of molecules based on their electronic structure. nih.govbohrium.com Key descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) and the resulting HOMO-LUMO energy gap (ΔE) are used to quantify chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally signifies a more reactive and less stable molecule. nih.gov

| Compound ID | Substituent (at position 5 of thiophene) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Inferred Reactivity |

|---|---|---|---|---|---|

| 4m | 3,5-bis(trifluoromethyl)phenyl | -7.31 | -2.38 | 4.93 | Least Reactive / Most Stable |

| 4j | 3,5-difluorophenyl | -7.23 | -2.34 | 4.89 | Low Reactivity / High Stability |

| 4a | Phenyl | -6.68 | -2.22 | 4.46 | Moderate Reactivity |

| 4i | 4-mercaptophenyl | -6.38 | -2.17 | 4.21 | Most Reactive / Least Stable |

The yields of synthetic reactions can also provide direct evidence of structure-reactivity relationships. In Suzuki cross-coupling reactions used to synthesize aryl-substituted thiophenes, boronic acids or esters featuring electron-donating groups tend to provide better yields, while those with electron-withdrawing groups result in lower yields. mdpi.com This suggests that increased electron density on the coupling partner enhances its reactivity in this palladium-catalyzed process.

Impact of Substituents on Biological Activity

The biological activity of a molecule is a manifestation of its chemical reactivity and structural complementarity to a biological target. Structure-activity relationship (SAR) studies on thiophene-2-carboxamide derivatives reveal clear trends.

A comparative study of thiophene-2-carboxamides substituted at the 3-position of the thiophene ring with amino (-NH₂), hydroxyl (-OH), or methyl (-CH₃) groups found that the 3-amino derivatives exhibited the most potent antioxidant and antibacterial properties. nih.gov The superior activity of the amino derivatives was attributed directly to the presence of the electron-donating amino group. nih.gov

| Derivative Class | Substituent at Thiophene C3-Position | Range of Antioxidant Inhibition (%) |

|---|---|---|

| 3-Amino Thiophenes (7a-c) | -NH₂ | 46.9 - 62.0% |

| 3-Hydroxy Thiophenes (3a-c) | -OH | 28.4 - 54.9% |

| 3-Methyl Thiophenes (5a-c) | -CH₃ | 12.0 - 22.9% |

Furthermore, modifications to the N-phenyl ring also significantly impact biological reactivity. In a series of anticancer agents based on a 5-phenylthiophene-2-carboxamide (B13997942) core, derivatives bearing multiple electron-donating methoxy (B1213986) groups on the N-phenyl ring were found to be among the most potent compounds. mdpi.com For example, compounds with 2,5-dimethoxy or 3,4,5-trimethoxy substitution patterns on the aniline ring showed high activity against hepatocellular carcinoma cell lines, underscoring that increasing the electron density on this part of the molecule can enhance its desired biological effect. nih.govmdpi.com

Advanced Research Applications and Molecular Interactions

Thiophene-2-carboxamide as a Privileged Scaffold in Chemical Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The thiophene-2-carboxamide core is an exemplary privileged scaffold due to its structural and electronic features. nih.gov The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring and can engage in various non-covalent interactions. nih.gov The carboxamide linkage provides a rigid and planar unit that can participate in hydrogen bonding as both a donor and an acceptor.

The thiophene-2-carboxamide scaffold allows for extensive modification at several positions, making it an ideal starting point for diversity-oriented synthesis. This synthetic strategy aims to create a wide range of structurally diverse molecules from a common core, which can then be screened for various biological activities.

Key modification points on the N-(2-aminophenyl)thiophene-2-carboxamide scaffold include:

The thiophene ring: Substituents can be introduced at the 3, 4, and 5-positions to modulate the electronic properties and steric profile of the molecule.

The aminophenyl ring: The amino group and other positions on the phenyl ring can be functionalized to introduce different chemical moieties.

The carboxamide linker: The amide bond itself is generally stable, but the nitrogen and carbonyl groups can be involved in various intramolecular and intermolecular interactions.

A variety of synthetic strategies have been developed to generate libraries of thiophene-2-carboxamide derivatives. These methods often involve the coupling of a substituted thiophene-2-carboxylic acid with a substituted aniline (B41778). ontosight.ai For instance, pyrazole-thiophene-based amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with substituted pyrazoles. mdpi.com This approach allows for the introduction of a wide range of substituents on both the thiophene and the pyrazole (B372694) rings, leading to a diverse set of compounds.

The nature and position of substituents on the thiophene-2-carboxamide scaffold have a profound impact on the molecule's ability to interact with biological targets. nih.gov Different functional groups can alter the compound's electronics, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity.

For example, a study on a series of thiophene-2-carboxamide derivatives revealed that the presence of a methoxy (B1213986) group on the aryl ring enhanced the antibacterial activity of the compounds. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives with a methoxy group showed excellent activity against several bacterial strains. nih.gov In another study, the introduction of a 4-methoxyphenyl (B3050149) ring led to a significant increase in the aggregation of amyloid-beta fibrils, while a methoxyphenol pharmacophore resulted in inhibition of aggregation. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are often employed to understand the influence of substituents on molecular properties. nih.gov These studies can provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important for predicting reactivity and intermolecular interactions. nih.gov

| Substituent | Position | Effect on Activity | Reference |

| Methoxy | Aryl ring | Enhanced antibacterial activity | nih.gov |

| Amino | Thiophene ring (position 3) | Higher antibacterial and antioxidant activity compared to hydroxyl and methyl groups | nih.gov |

| 4-methoxyphenyl | N-phenyl ring | Accelerated Aβ42 aggregation | researchgate.net |

| Methoxyphenol | N-phenyl ring | Inhibited Aβ42 aggregation | researchgate.net |

Investigation of Molecular Target Interactions (Mechanistic Focus)

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Techniques such as protein binding studies and molecular docking provide valuable insights into these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a specific protein target and to understand the binding mode of active compounds.

Several studies have utilized molecular docking to investigate the interactions of thiophene-2-carboxamide derivatives with various protein targets. For instance, docking studies of novel thiophene-2-carboxamide derivatives with antioxidant and bacterial protein receptors have been performed to understand their binding interactions. nih.gov In one such study, a 3-hydroxy thiophene carboxamide derivative exhibited a strong binding score through hydrogen bonding and π-hydrogen interactions with the amino acid residues of the target protein. nih.gov

The table below summarizes the results of molecular docking studies for some thiophene-2-carboxamide derivatives against different protein targets.

| Derivative | Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interactions | Reference |

| 3-hydroxy thiophene carboxamide 3a | 2AS1 | -8.2175 | H-bond with Trp 329, π-H interaction with Gly 68 | nih.gov |

| Thiophene-2-carboxamide 3b | 2AS1 | -9.3283 | Not specified | nih.gov |

| Thiophene sulfonamide 7e | 2NSD | >11 | Not specified | nih.gov |

| Thiophene sulfonamide 7i | 2NSD | >11 | Not specified | nih.gov |

| Thiophene sulfonamide 7f | 2NSD | >11 | Not specified | nih.gov |

While specific studies on the modulation of the acetylation status of metabolic enzymes by this compound are not prevalent in the provided search results, the broader class of thiophene-2-carboxamides has been shown to interact with and modulate the activity of various enzymes. The carboxamide group can act as a hydrogen bond donor and acceptor, which is a common feature in enzyme inhibitors.

For example, some thiophene-2-carboxamide derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The thiophene-2-carboximidamide (B1620697) fragment in these inhibitors mimics the guanidinium (B1211019) group of the natural substrate, L-arginine, and forms similar hydrogen bond interactions with the enzyme. nih.gov

Applications in Materials Science

The unique photophysical and electronic properties of the thiophene ring make thiophene-containing compounds, including this compound derivatives, attractive candidates for applications in materials science. Thiophenes are known for their use in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

While direct applications of this compound in materials science were not extensively detailed in the search results, the general properties of thiophene-based materials suggest potential uses. The ability to tune the electronic properties of the thiophene ring through substitution allows for the design of materials with specific optical and electronic characteristics. The intermolecular interactions, such as hydrogen bonding and π-π stacking, facilitated by the carboxamide group can influence the self-assembly and solid-state packing of these molecules, which are critical for their performance in electronic devices.

Organic Semiconductors and Photovoltaic Devices

The field of organic electronics is rapidly advancing, with a significant focus on developing efficient and low-cost organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). Thiophene-based compounds have become essential materials in these applications due to their excellent charge transport properties and chemical versatility. aip.org The structure of this compound suggests its potential as a p-type organic semiconductor, where the thiophene and aminophenyl moieties facilitate hole transport.

The performance of organic semiconductors is intrinsically linked to their molecular structure, which dictates their electronic properties, solid-state packing, and ultimately, device efficiency. For this compound, key structural features that influence its semiconductor properties include:

Donor-Acceptor (D-A) Character: The thiophene ring acts as an electron donor, while the aminophenyl group, depending on its substitution, can modulate the electronic properties. This inherent D-A structure is beneficial for intramolecular charge transfer, which is crucial for the light absorption process in photovoltaic devices.

π-Conjugation: The extent of π-conjugation along the molecular backbone influences the HOMO-LUMO energy gap. Modifications to the thiophene or phenyl rings can tune this gap, thereby optimizing the absorption spectrum for better solar energy harvesting. researchgate.net

Side-Chain Engineering: Although the parent compound lacks extensive side chains, the introduction of alkyl or alkoxy chains onto the thiophene or phenyl rings can significantly impact solubility, processability, and thin-film morphology. Proper side-chain engineering can promote favorable intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. acs.org

While specific data for this compound in OPVs is not extensively reported, research on analogous donor-acceptor copolymers provides valuable insights into its potential performance. Thiophene-based donor-acceptor copolymers have demonstrated significant advancements in power conversion efficiencies (PCEs). For instance, copolymers incorporating thiophene derivatives have achieved PCEs exceeding 17% in binary organic solar cells. researchgate.net The key photovoltaic parameters for such devices are summarized in the table below, offering a glimpse into the potential of well-designed thiophene-carboxamide-based materials.

Table 1: Representative Photovoltaic Performance of Thiophene-Based Donor-Acceptor Polymers

| Polymer Donor | Acceptor | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| PST-TTC | ITIC | 0.85 | 15.20 | 78.0 | 10.10 |

| PST-TTC | DTCFO-ICCl | 0.88 | 16.50 | 73.0 | 10.60 |

| PSPT-TTC | Y6 | 0.86 | 18.80 | 71.0 | 11.46 |

| P5TCN-F25 | Y6 | Not specified | Not specified | Not specified | >16.0 |

Data is based on structurally related compounds to illustrate the potential of this class of materials. acs.orgresearchgate.netresearchgate.net

The efficiency of these devices is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the active layer. The open-circuit voltage (Voc) is related to the difference between the HOMO of the donor and the LUMO of the acceptor. aip.org The short-circuit current (Jsc) is influenced by the material's absorption spectrum and charge carrier mobility, while the fill factor (FF) is related to the efficiency of charge extraction.

In the context of OFETs, hole mobility is a critical parameter. For pentacene-based OFETs, the introduction of a hole injection layer of 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine (B166846) has been shown to enhance hole mobility to as high as 1.61 cm²/Vs. researchgate.net While this is an indirect comparison, it highlights the potential of amino-phenyl containing compounds in facilitating hole transport.

Organic Light-Emitting Diode (OLED) Materials

Thiophene derivatives are also pivotal in the development of organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. rsc.org The this compound scaffold can be functionalized to create efficient emitters for OLED applications.

In an OLED, the recombination of electrons and holes in the emissive layer leads to the generation of light. The efficiency and color of this emission are determined by the photophysical properties of the emitter molecule. For this compound and its derivatives, the following aspects are crucial:

Intramolecular Charge Transfer (ICT): The D-A nature of the molecule can lead to significant ICT upon excitation. This can result in a large Stokes shift and emission in the visible region of the spectrum. The strength of the ICT can be tuned by modifying the electron-donating and -accepting moieties.

Molecular Rigidity and Quantum Yield: The carboxamide linkage can introduce a degree of rotational freedom. Restricting this rotation through chemical design can reduce non-radiative decay pathways and enhance the fluorescence quantum yield in the solid state.

Intermolecular Interactions: In the solid state, intermolecular interactions can lead to aggregation-caused quenching, which reduces OLED efficiency. Strategic placement of bulky side groups can mitigate this effect.

Research on thiophene-based small molecules as emitters in OLEDs has shown promising results. For example, a donor-π-acceptor compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) core, has been used as an emitter in a solution-processed OLED. This device exhibited a low turn-on voltage of 2.90 V and achieved a maximum current efficiency of 10.6 cd/A with green emission. beilstein-journals.org Other carbazole (B46965) and thienopyrroledione derivatives have also been successfully employed as emitters, with devices showing luminances up to 4130 cd/m² and external quantum efficiencies (EQEs) up to 9.5%. mdpi.com

The performance of OLEDs based on thiophene derivatives can be further enhanced by incorporating them into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, which can theoretically achieve 100% internal quantum efficiency. A recent study on a five-membered ring π-core-based MR-TADF emitter, Th-BN, demonstrated a green OLED with an impressive EQE of 34.6%. rsc.org

Table 2: Performance of OLEDs Employing Thiophene-Based Emitters

| Emitter Material | Emission Color | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) [%] |

|---|---|---|---|---|

| DMB-TT-TPA | Green | 752 | 10.6 | 4.61 |

| Carbazole Derivative (CZ-1) | Greenish Blue | 4130 | 19.3 | ~9.5 |

| Thienopyrroledione Derivative | Not specified | 1729 | 4.5 | 1.5 |

| TP2 (Fluorene-Benzotriazole with Thiophene) | Yellow | 243 | 1.38 | 0.91 |

Data is based on structurally related compounds to illustrate the potential of this class of materials. beilstein-journals.orgmdpi.comrsc.orgrsc.org

These findings underscore the vast potential of this compound and its derivatives in the field of advanced organic electronics. Further research focusing on the targeted synthesis and device fabrication with this specific compound is warranted to fully explore its capabilities as a high-performance organic semiconductor and light-emitting material.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of thiophene-2-carboxamide derivatives has traditionally relied on established methods. hhu.de However, the future of synthesizing N-(2-aminophenyl)thiophene-2-carboxamide and its analogues lies in the adoption of novel and sustainable chemical practices.

Future synthetic explorations should prioritize the development of more environmentally friendly and efficient methodologies. This includes the implementation of multicomponent reactions, which are considered green processes due to their high atom economy and reduction in waste production. researchgate.net The development of one-pot synthesis protocols, such as those catalyzed by imidazole (B134444) for 2-aminothiophenes, presents a promising avenue for creating multisubstituted derivatives in moderate to high yields with excellent selectivity. researchgate.net

Furthermore, embracing solvent-free reaction conditions, as demonstrated in the carboxylate-assisted carboxylation of thiophene (B33073) with CO2, offers a more sustainable alternative to traditional solvent-based methods. mdpi.com Microwave-assisted organic synthesis (MWAOS) is another area ripe for exploration, offering advantages in safety and scalability, which are crucial for industrial applications. nih.gov The development of catalytic systems, for instance, using palladium in Suzuki cross-coupling reactions, can facilitate the synthesis of diverse derivatives. mdpi.com

A key objective will be to design synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, minimizing the use of hazardous reagents and solvents. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding the design of new derivatives with desired properties. For this compound, advanced computational modeling will be instrumental in accelerating the discovery of novel applications.

Density Functional Theory (DFT) calculations have already been employed to study the electronic properties and molecular structures of thiophene-2-carboxamide derivatives. nih.gov Future research should leverage DFT to a greater extent to predict the reactivity, stability, and electronic behavior of newly designed analogues. tandfonline.com This can help in understanding structure-activity relationships (SAR), as demonstrated in studies of antioxidant and antibacterial activities of related compounds. nih.gov

Molecular docking simulations are crucial for predicting the binding interactions of this compound and its derivatives with biological targets. nih.gov By identifying key interactions with amino acid residues of enzymes or receptors, researchers can design molecules with enhanced potency and selectivity. nih.gov Furthermore, ligand-based ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be utilized to assess the druggability of new compounds early in the design phase, ensuring that they possess favorable pharmacokinetic profiles. mdpi.com

The integration of these computational techniques will enable a more rational and predictive approach to the design of this compound derivatives for specific applications.

Delving Deeper into Molecular Interaction Mechanisms

A thorough understanding of the molecular interaction mechanisms of this compound is fundamental to unlocking its full therapeutic and materialistic potential. Future investigations should aim to elucidate these interactions at a granular level.

For therapeutic applications, identifying the specific biological targets and understanding the binding modes are paramount. Molecular docking studies have suggested potential interactions with various proteins. nih.govresearchgate.net Future work should involve more sophisticated techniques, such as molecular dynamics (MD) simulations, to study the dynamic behavior of the ligand-protein complexes over time. researchgate.net This can provide insights into the stability of the interactions and the conformational changes that occur upon binding.

Experimental validation of these computational predictions through techniques like X-ray crystallography of co-crystallized ligand-protein complexes will be crucial. Spectroscopic methods, including FT-IR and UV-Vis, can also provide valuable information about intermolecular interactions. tandfonline.com Hirshfeld surface analysis can be employed to examine intermolecular interactions in the crystalline state. tandfonline.com

Understanding these molecular interactions will not only clarify the mechanism of action for biological activities but also inform the design of advanced materials where intermolecular forces dictate the material's properties.

Development of Advanced Materials with Tunable Properties

The unique structural and electronic properties of the thiophene ring make this compound a promising candidate for the development of advanced materials. mdpi.com The aromaticity and planarity of the thiophene ring can enhance receptor binding in biological contexts and contribute to desirable electronic properties in materials. mdpi.com

Future research should explore the incorporation of this compound into polymers and thin films. The structural variations in thiophene-2-carboxamide derivatives have been shown to influence their behavior during thin-film formation on glass substrates, affecting surface properties like roughness. nih.gov By systematically modifying the substituents on the phenyl and thiophene rings, it may be possible to tune the surface properties of these materials for specific applications, such as controlling cancer cell adhesion or designing controlled drug release systems. nih.gov

The potential for these compounds to act as inhibitors or modulators of cancer-related pathways suggests their use in functionalized biomaterials for targeted cancer therapy. nih.gov Furthermore, the nonlinear optical (NLO) properties of related thiophene-based amides have been investigated, indicating potential applications in optoelectronics. mdpi.com Exploring the NLO properties of this compound and its derivatives could open up new avenues in materials science.

The development of these advanced materials will require a multidisciplinary approach, combining organic synthesis, materials characterization, and computational modeling to design and fabricate materials with precisely controlled and tunable properties.

Q & A

Q. What are the common synthetic routes for N-(2-aminophenyl)thiophene-2-carboxamide and its derivatives?

The compound is typically synthesized via nucleophilic acyl substitution :

- Reacting thiophene-2-carbonyl chloride with 2-nitroaniline in acetonitrile under reflux (1 hour), yielding 85% after crystallization .

- Alternative methods use diethylamine as a catalyst with sulfur powder in ethanol (2 hours at 323 K), achieving 50% yield after slow evaporation .

- Derivatives like N-(2-(diethylcarbamothioyl)phenyl)thiophene-2-carboxamide are synthesized using anhydrides (e.g., maleic or glutaric) in CH2Cl2, followed by reverse-phase HPLC purification .

Q. Key Data :

| Derivative | Reaction Conditions | Yield | Purity Method |

|---|---|---|---|

| 3m | General Procedure G | 85% | HPLC (74:26 ee) |

| 23 | CH2Cl2/succinic anhydride | 75% | Reverse-phase HPLC |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 245.0820 [M+H]<sup>+</sup> for 3m) .

- HPLC : Assesses enantiomeric purity (e.g., 74:26 ratio for 3m) .

- X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) and dihedral angles (8.5–13.5° between aromatic rings) .

Q. What are the key structural features of this compound confirmed by crystallography?

- Planar thiophene ring with intramolecular hydrogen bonds forming pseudo-5/6-membered rings (e.g., N1–H1⋯O1 and C8–H8⋯O1) .

- Dihedral angles : 8.5–13.5° between thiophene and phenyl rings, influencing molecular packing .

- Weak intermolecular interactions : C–H⋯S and C–H⋯O bonds propagate parallel to the (010) plane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess or yield?

- Catalyst tuning : Cp*Co(III)/MPAA catalysts under mild conditions enhance enantioselectivity (74:26 ee) .

- Solvent polarity : THF improves crystallinity vs. CH2Cl2, reducing amorphous byproducts .

- Temperature control : Reflux in acetonitrile minimizes side reactions (e.g., nitro group reduction) .

Q. Case Study :

- Derivative 3m achieved 85% yield using anhydrous CH2Cl2 and slow reagent addition .

Q. How can contradictions in reported biological activities be resolved?

- Cross-validation : Compare antibacterial MIC values (e.g., 8 µg/mL for compound 23 ) with cytotoxicity data (e.g., IC50 0.5 µM for ULK-101 ).

- Structural analogs : Introduce electron-withdrawing groups (e.g., –CF3) to enhance metabolic stability (t1/2 >6 hours in microsomes) .

- Assay standardization : Use identical cell lines (e.g., S. aureus ATCC 25923) and protocols for reproducibility .

Q. What strategies enhance metabolic stability for pharmacological applications?

Q. Key Parameter :

| Modification | Metabolic Stability (t1/2) | Bioactivity |

|---|---|---|

| Trifluoroethyl | >6 hours (human microsomes) | IC50 = 0.5 µM (ULK1 inhibition) |

Q. How are computational methods used to predict supramolecular interactions?

Q. What safety precautions are critical during synthesis and handling?

- Ventilation : Required to avoid inhalation of sulfur oxides (decomposition byproducts) .

- Containment : Use closed systems to prevent environmental release (ECHA guidelines) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases to prevent hazardous reactions .

Data Contradiction Analysis

Example : Discrepancies in antibacterial vs. cytotoxic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.